molecular formula C8H15ClN2OS B1520407 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride CAS No. 1251923-58-6

4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride

Cat. No.: B1520407
CAS No.: 1251923-58-6
M. Wt: 222.74 g/mol
InChI Key: BMUOTNCFONCBNU-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride is a chemical compound that belongs to the class of thiazolidine derivatives It is characterized by the presence of a pyrrolidine ring attached to a thiazolidine core, with a hydrochloride salt form

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring is known to interact with enzymes that have binding sites for nitrogen heterocycles, potentially inhibiting or activating these enzymes . The thiazolidine ring can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pyrrolidine and thiazolidine rings . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or improved metabolic function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as glycolysis and the tricarboxylic acid cycle . The compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy production and overall metabolic function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride typically involves the reaction of thiazolidine with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazolidine ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride is similar to other thiazolidine derivatives, such as 4-(pyrrolidine-1-carbonyl)benzaldehyde and 4-(pyrrolidine-1-carbonyl)quinolin-2(1H)-one. its unique structural features, such as the presence of the pyrrolidine ring, distinguish it from these compounds. The comparison highlights its potential for specific applications and its uniqueness in chemical and biological research.

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Properties

IUPAC Name

pyrrolidin-1-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS.ClH/c11-8(7-5-12-6-9-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUOTNCFONCBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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